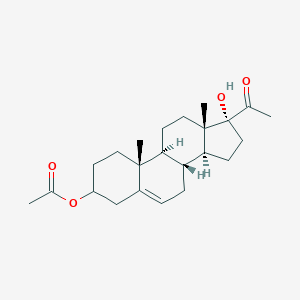
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate, also known as 3β,17β-dihydroxy-5β-pregnan-20-one-3-acetate or Pregnanolone acetate, is a steroid hormone that is synthesized in the body from cholesterol. It is a potent allosteric modulator of the GABA-A receptor and has been shown to have anxiolytic, sedative, and anticonvulsant effects.
Mecanismo De Acción
Pregnanolone acetate is a potent allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA and by increasing the opening time of the ion channel. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Pregnanolone acetate has been shown to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to regulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. Pregnanolone acetate has been shown to decrease the levels of cortisol, a stress hormone, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pregnanolone acetate has several advantages for lab experiments. It is a potent and selective modulator of the GABA-A receptor, which makes it useful for studying the role of GABA-A receptors in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using pregnanolone acetate in lab experiments. It has a short half-life in the body, which can make it difficult to maintain a steady concentration of the compound in the blood or brain. It is also relatively insoluble in water, which can make it difficult to administer to animals or humans.
Direcciones Futuras
There are several future directions for research on pregnanolone acetate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and may have potential as a treatment for anxiety, depression, epilepsy, and schizophrenia.
Another area of interest is the development of new analogs of pregnanolone acetate that have improved pharmacokinetic properties and selectivity for specific subtypes of GABA-A receptors. These analogs may have improved therapeutic efficacy and fewer side effects compared to pregnanolone acetate.
Conclusion:
In conclusion, pregnanolone acetate is a potent allosteric modulator of the GABA-A receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and may have potential as a treatment for anxiety, depression, epilepsy, and schizophrenia. Further research is needed to fully understand the mechanism of action and therapeutic potential of pregnanolone acetate.
Métodos De Síntesis
Pregnanolone acetate can be synthesized from pregnenolone, a precursor molecule that is synthesized from cholesterol in the body. The synthesis involves the acetylation of the 3-hydroxyl group of pregnanolone using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is pregnanolone acetate, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Pregnanolone acetate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and schizophrenia. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models and human studies. It has also been found to improve cognitive function and memory in animal studies.
Propiedades
Número CAS |
10343-51-8 |
|---|---|
Nombre del producto |
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate |
Fórmula molecular |
C23H34O4 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17?,18-,19+,20+,21+,22+,23+/m1/s1 |
Clave InChI |
IQCNQJXIOWBNAT-QCGJQQEMSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Sinónimos |
20-Oxopregn-5-ene-3,17-diol 3-acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



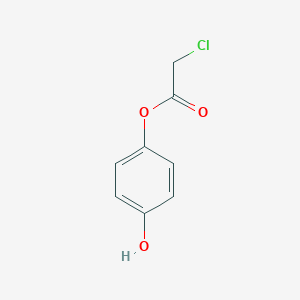
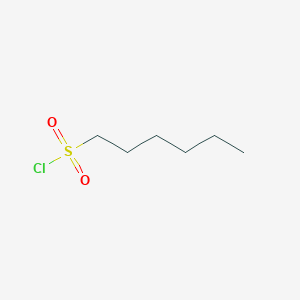
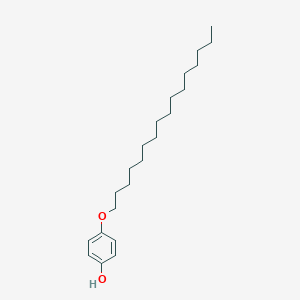

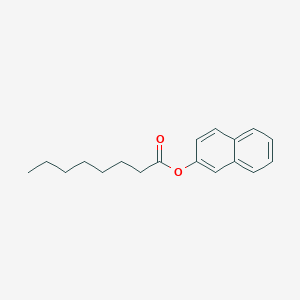


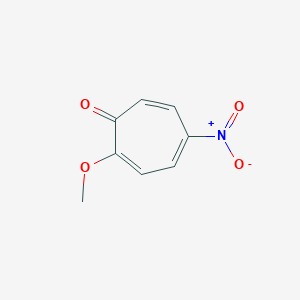
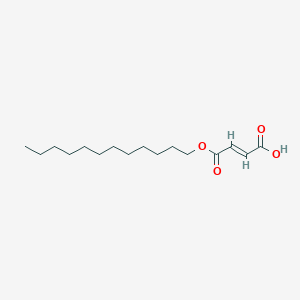
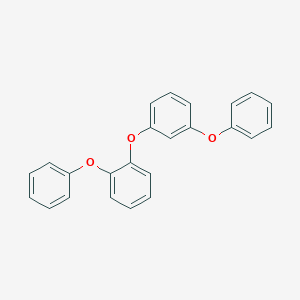

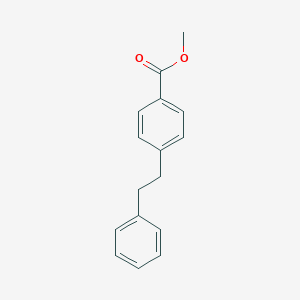
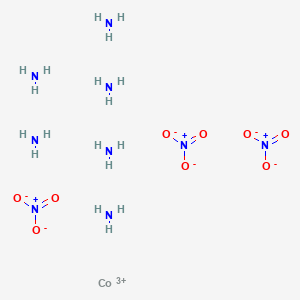
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)